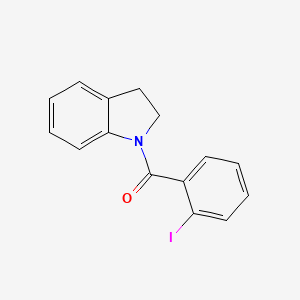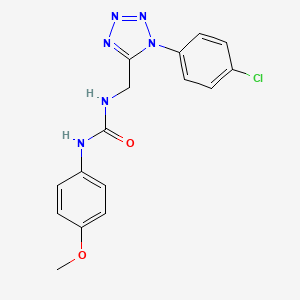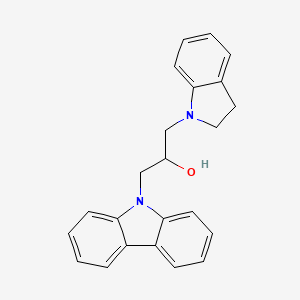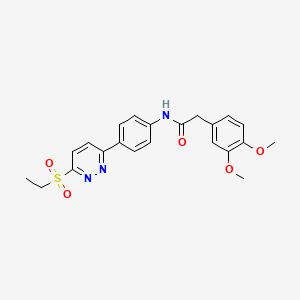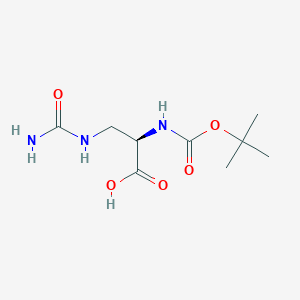
Boc-D-Alb-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “N-α-t.-Boc-D-alanine” and has the empirical formula C8H15NO4 . The molecular weight of this compound is 189.21 .
Synthesis Analysis
The synthesis of “this compound” involves the use of Boc anhydride, which has been studied over various catalytic and solvent systems . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC@@HOC(C)(C)C)C(O)=O . The InChI key for this compound is QVHJQCGUWFKTSE-RXMQYKEDSA-N . Chemical Reactions Analysis
“this compound” is involved in Boc solid-phase peptide synthesis . The Boc group can be cleaved by mild acidolysis . An efficient and eco-friendly protocol for the BOC protection of amines has been reported, which is highly efficient, chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis
“this compound” is a powder form compound . It has a quality level of 100 and an assay of ≥98.0% (TLC) . The storage temperature for this compound is between 2-30°C .Applications De Recherche Scientifique
Boc-D-Alb-OH has been used in a variety of scientific research applications, including drug discovery, peptide synthesis, and proteomics. It has been shown to have potent antiviral and anticancer activity, making it a promising candidate for the development of new drugs. In addition, this compound has been used to synthesize a variety of peptides, including those with antimicrobial and immunomodulatory properties.
Mécanisme D'action
Target of Action
Boc-D-Ala-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group in peptide synthesis . The primary target of Boc-D-Ala-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Boc group in Boc-D-Ala-OH serves as a protective group for the amine functional group in amino acids during peptide synthesis . The Boc group is added to the amino acid through a reaction with di-tert-butyl dicarbonate . The Boc group can be removed later by treating with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis. It plays a crucial role in the protection and deprotection of the amine functional group, which is a significant step in the synthesis of peptides . The exact biochemical pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of the action of Boc-D-Ala-OH is the protection of the amine group in amino acids during peptide synthesis, allowing for the successful production of the desired peptide . This protection is reversible, allowing for the removal of the Boc group when no longer needed .
Action Environment
The efficacy and stability of Boc-D-Ala-OH are influenced by various environmental factors. For instance, the process of adding and removing the Boc group requires specific reaction conditions, including the presence of certain solvents and a controlled pH . Furthermore, Boc-D-Ala-OH should be stored under specific conditions (below +30°C) to maintain its stability .
Avantages Et Limitations Des Expériences En Laboratoire
Boc-D-Alb-OH has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful handling and storage are necessary to ensure the safety and effectiveness of this compound in lab experiments.
Orientations Futures
There are several future directions for research on Boc-D-Alb-OH, including the development of new drugs based on its antiviral and anticancer activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as immunology and proteomics. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of new compounds with enhanced activity and specificity.
Méthodes De Synthèse
Boc-D-Alb-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the reaction of protected amino acids in solution. Both methods have been successfully used to synthesize this compound, with high yields and purity.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBIUKNOFSXFF-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2950430.png)
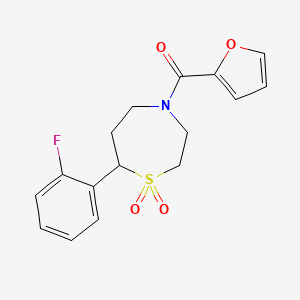

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
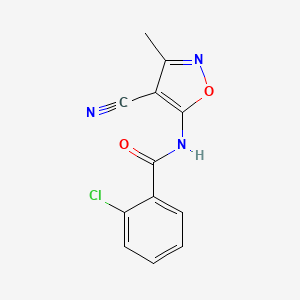
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
